molecular formula C15H13ClN2O B15078355 4-chloro-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

4-chloro-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

Cat. No.: B15078355
M. Wt: 272.73 g/mol
InChI Key: UVSFTOFGIFFBHU-LICLKQGHSA-N
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Description

4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzohydrazide+4-methylbenzaldehyde4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide\text{4-chlorobenzohydrazide} + \text{4-methylbenzaldehyde} \rightarrow \text{4-chloro-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide} 4-chlorobenzohydrazide+4-methylbenzaldehyde→4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

    Oxidation: Oximes and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide involves its interaction with cellular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

4-chloro-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13ClN2O/c1-11-2-4-12(5-3-11)10-17-18-15(19)13-6-8-14(16)9-7-13/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

UVSFTOFGIFFBHU-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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